Triazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
Triazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound . It’s a part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Cascade Transformations and Precursors of Diazo Compounds
Triazolo[1,5-a]pyridine-3-carboxylic acid serves as a precursor for tautomeric 2-(diazomethyl)pyridines. This methodology provides a convenient tool for synthesizing various nitrogen-containing heterocycles. Both noncatalytic transformations and cascade reactions involving metal carbenes have been explored .
Leishmanicidal Activity
Novel Triazolo[1,5-a]pyridinium salts derived from triazolopyridines have been synthesized and tested for in vitro leishmanicidal activity. These compounds exhibit promising effects against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani parasites .
Fluorescent Chemosensors for Metal Ions
Certain tridentate ligands based on the triazolopyridine-pyridine nucleus possess fluorescent properties. These ligands have been investigated as chemosensors for metal ions, with notable responses observed for ZnTPT+2 .
Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines
Non-fused derivatives of 1,2,3-triazolo[1,5-a]pyrazines are synthesized through intramolecular cyclization of pyrazinyl hydrazones, formation from cyano and amide groups, or reaction with iodopropiolamides. These compounds find applications in various synthetic processes .
Ring–Chain Tautomerism
Triazolo[1,5-a]pyridines exhibit ring–chain tautomerism. Their active use as precursors of diazo compounds has been recently explored, making them valuable in synthetic chemistry .
Metal-Catalyzed Reactions
Rhodium (II) and rhodium (III) catalysts, copper catalysts, palladium catalysts, and other metal catalysts have been employed in reactions involving Triazolo[1,5-a]pyridine-3-carboxylic acid. These reactions lead to diverse products and functionalized derivatives .
Future Directions
Triazole compounds, including Triazolo[1,5-a]pyridine-3-carboxylic acid, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an ongoing need to develop new compounds with excellent antibacterial activity due to the increasing number of multidrug-resistant microbial pathogens .
Mechanism of Action
Target of Action
Triazolo[1,5-a]pyridine-3-carboxylic acid is a type of triazolopyridine, which is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that triazolopyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that Triazolo[1,5-a]pyridine-3-carboxylic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
Triazolo[1,5-a]pyridine-3-carboxylic acid, as a type of triazolopyridine, is involved in the synthesis of various types of nitrogen-containing heterocycles
Result of Action
Triazolopyridines are known to exhibit a wide range of biological activities, suggesting that triazolo[1,5-a]pyridine-3-carboxylic acid may have similar effects .
properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-3-1-2-4-10(5)9-8-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJZTXTQSMURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid | |
CAS RN |
87838-56-0 |
Source
|
Record name | [1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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